![molecular formula C17H22N2O B4286358 N-(sec-butyl)-N'-[1-(1-naphthyl)ethyl]urea](/img/structure/B4286358.png)
N-(sec-butyl)-N'-[1-(1-naphthyl)ethyl]urea
Overview
Description
N-(sec-butyl)-N'-[1-(1-naphthyl)ethyl]urea, commonly known as SBEU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. SBEU belongs to the class of urea derivatives, which have been explored for their various medicinal properties.
Scientific Research Applications
SBEU has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. SBEU has been shown to inhibit the proliferation of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases.
Mechanism of Action
The exact mechanism of action of SBEU is not fully understood. However, it has been proposed that SBEU exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. SBEU has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. SBEU has also been shown to inhibit the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), which is a signaling pathway that plays a crucial role in tumor angiogenesis.
Biochemical and Physiological Effects:
SBEU has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). SBEU has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer. Additionally, SBEU has been shown to induce apoptosis, which is a programmed cell death that plays a crucial role in the regulation of cell growth and development.
Advantages and Limitations for Lab Experiments
One of the major advantages of using SBEU in lab experiments is its high purity and stability. SBEU can be easily synthesized and purified, which makes it a suitable compound for various experimental procedures. Additionally, SBEU has been found to exhibit low toxicity, which makes it a safe compound for in vitro and in vivo studies. However, one of the limitations of using SBEU in lab experiments is its limited solubility in water. This can make it challenging to dissolve SBEU in aqueous solutions, which may affect the accuracy of experimental results.
Future Directions
There are several future directions for the scientific research on SBEU. One of the potential areas of research is the development of SBEU-based drugs for the treatment of cancer and inflammatory diseases. Additionally, the mechanism of action of SBEU needs to be further elucidated to understand its therapeutic potential. Furthermore, the pharmacokinetics and pharmacodynamics of SBEU need to be studied to determine its optimal dosage and administration route. Overall, the scientific research on SBEU holds great promise for the development of novel therapeutic agents for various diseases.
Conclusion:
In conclusion, SBEU is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of SBEU involves the reaction of sec-butylamine with 1-(1-naphthyl)ethyl isocyanate. SBEU has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. The exact mechanism of action of SBEU is not fully understood, but it has been proposed to inhibit the activity of certain enzymes and signaling pathways. SBEU has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the scientific research on SBEU, including the development of SBEU-based drugs for the treatment of cancer and inflammatory diseases, elucidation of its mechanism of action, and determination of its pharmacokinetics and pharmacodynamics.
properties
IUPAC Name |
1-butan-2-yl-3-(1-naphthalen-1-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-4-12(2)18-17(20)19-13(3)15-11-7-9-14-8-5-6-10-16(14)15/h5-13H,4H2,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHMYBCSGUILSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(C)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-[1-(naphthalen-1-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



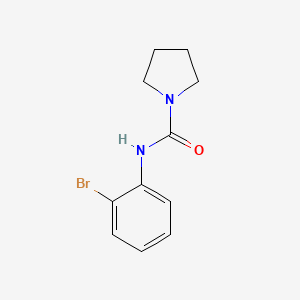
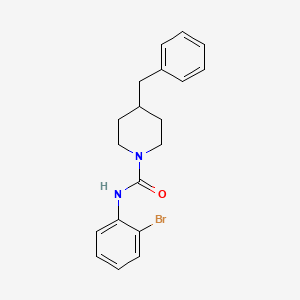
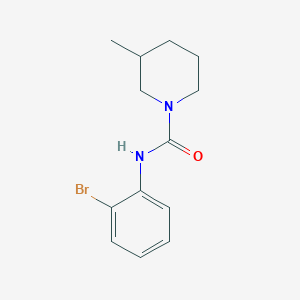
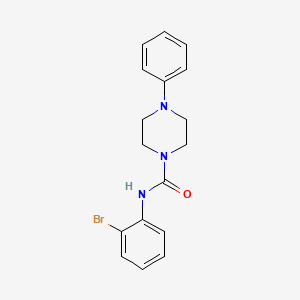

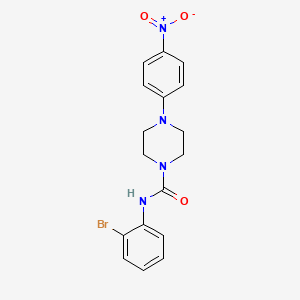
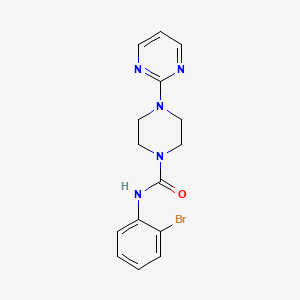
![methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate](/img/structure/B4286312.png)
![methyl 4-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4286319.png)
![methyl 4-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4286325.png)


![N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4286367.png)
![N-cyclohexyl-5-(1-{[(2-ethyl-5-pyrimidinyl)methyl]amino}ethyl)-N,4-dimethyl-2-pyrimidinamine](/img/structure/B4286369.png)